molecular formula C11H13NO4 B13942539 Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate

Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate

Cat. No.: B13942539
M. Wt: 223.22 g/mol
InChI Key: PAVUZMJWWUKQPA-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate is a heterocyclic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . This compound is known for its unique structure, which includes a dioxino ring fused to a pyridine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .

Scientific Research Applications

Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate is unique due to its methyl ester group, which imparts different chemical properties compared to its analogs. This makes it particularly useful in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 2,2-dimethyl-3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylate

InChI

InChI=1S/C11H13NO4/c1-11(2)6-15-9-8(16-11)4-7(5-12-9)10(13)14-3/h4-5H,6H2,1-3H3

InChI Key

PAVUZMJWWUKQPA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(O1)C=C(C=N2)C(=O)OC)C

Origin of Product

United States

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